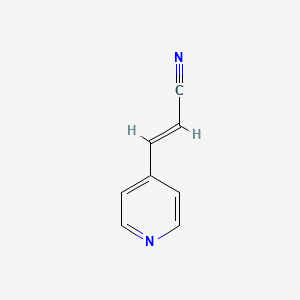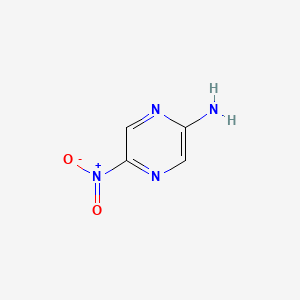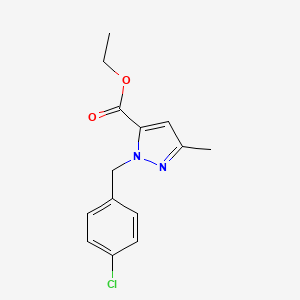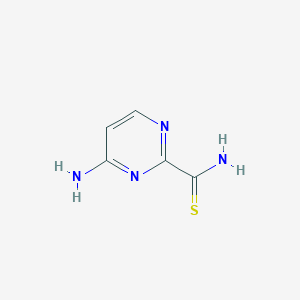
3-(Pyridin-4-yl)acrylonitrile
Descripción general
Descripción
“3-(Pyridin-4-yl)acrylonitrile” is a chemical compound with the molecular formula C8H6N2 . It is a derivative of acrylonitrile, where a pyridin-4-yl group is attached to the carbon of the acrylonitrile .
Molecular Structure Analysis
The molecular structure of “3-(Pyridin-4-yl)acrylonitrile” is influenced by the position of the pyridine ring. The linkage manner of the pyridine ring can influence the molecular configuration and conjugation, leading to different photophysical properties .Chemical Reactions Analysis
The chemical reactions involving “3-(Pyridin-4-yl)acrylonitrile” are not explicitly mentioned in the retrieved papers .Physical And Chemical Properties Analysis
“3-(Pyridin-4-yl)acrylonitrile” is a chemical compound with the molecular weight of 130.15 g/mol . The physical and chemical properties of “3-(Pyridin-4-yl)acrylonitrile” are not explicitly mentioned in the retrieved papers .Aplicaciones Científicas De Investigación
Molecular Packing and Intermolecular Interactions
The compound Z-2-phenyl-3-(4-(pyridin-2-yl)phenyl)acrylonitrile (PPyPAN) demonstrates the importance of molecular packing and intermolecular interactions in its polymorphic forms. These forms affect the emission properties due to changes in molecular conformation, as shown in studies involving 1H NMR, EI, FTIR, UV–Vis spectroscopy, DSC, single-crystal, and XRPD (Percino et al., 2014).
Colorimetric Chemosensor for Mercury Detection
A derivative of 3-(Pyridin-4-yl)acrylonitrile has been utilized as a colorimetric chemosensor for detecting mercury(II) ions in aqueous ethanol solutions. The sensor undergoes a visible color change, indicating its potential in rapid and sensitive detection of mercury (Pan et al., 2015).
Fluorescence Switching and Solvatochromic Behavior
Compounds incorporating 3-(Pyridin-4-yl)acrylonitrile exhibit distinct solvatochromic behavior and aggregation-induced emission (AIE) properties. These properties, along with reversible mechanochromism, make these compounds suitable for various optical and sensing applications (Jia & Wen, 2020).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(E)-3-pyridin-4-ylprop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2/c9-5-1-2-8-3-6-10-7-4-8/h1-4,6-7H/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJUZXVVBRCEDTF-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C=CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=CC=C1/C=C/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,2-Dimethyl-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one](/img/structure/B3254810.png)



![(2S)-2-amino-N-[(2S)-1-amino-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide](/img/structure/B3254841.png)
![tert-Butyl 5-methyl-2,5-diaza-bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B3254845.png)




